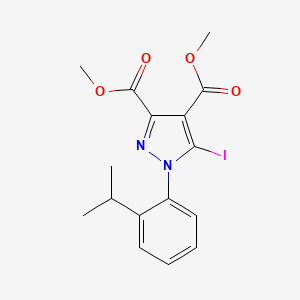

Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate

Description

Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is a pyrazole-based heterocyclic compound featuring a 1H-pyrazole core substituted with:

- A 2-isopropylphenyl group at position 1.

- Iodine at position 5.

- Methyl ester groups (-COOCH₃) at positions 3 and 4.

Its molecular formula is C₁₆H₁₈IN₂O₄, with a molecular weight of ~428.9 g/mol. The bulky 2-isopropylphenyl group introduces steric hindrance, while the iodine atom enhances molecular weight and polarizability. This compound is synthesized via 1,3-dipolar cycloaddition reactions involving sydnones and dimethyl acetylenedicarboxylate (DMAD), a method common for pyrazole derivatives .

Properties

CAS No. |

618444-06-7 |

|---|---|

Molecular Formula |

C16H17IN2O4 |

Molecular Weight |

428.22 g/mol |

IUPAC Name |

dimethyl 5-iodo-1-(2-propan-2-ylphenyl)pyrazole-3,4-dicarboxylate |

InChI |

InChI=1S/C16H17IN2O4/c1-9(2)10-7-5-6-8-11(10)19-14(17)12(15(20)22-3)13(18-19)16(21)23-4/h5-9H,1-4H3 |

InChI Key |

YYLAKKYTXHIWAR-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)C1=CC=CC=C1N2C(=C(C(=N2)C(=O)OC)C(=O)OC)I |

Origin of Product |

United States |

Preparation Methods

Halogen Exchange from Bromo Precursors

An alternative approach involves synthesizing a 5-bromo derivative followed by halogen exchange using potassium iodide in dimethylformamide (DMF) at 100°C. However, this method offers lower yields (~50%) compared to direct iodination.

Microwave-Assisted Cycloaddition

Recent advancements utilize microwave irradiation to accelerate the cycloaddition step, reducing reaction time to 30 minutes with comparable yields. This method remains experimental but highlights potential for process intensification.

Challenges and Optimization Opportunities

-

Iodination Efficiency: The moderate yield of the iodination step (60–65%) suggests room for improvement. Catalytic systems using palladium or copper could enhance regioselectivity and efficiency.

-

Solvent Effects: Polar aprotic solvents like DMF may improve iodination yields but require rigorous drying to avoid side reactions.

-

Scale-Up Considerations: Batch processes dominate current syntheses, but continuous-flow systems could mitigate exothermic risks during cycloaddition .

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate can undergo various chemical reactions, including:

Substitution Reactions: The iodine atom at position 5 can be substituted with other functional groups using appropriate reagents.

Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, altering the oxidation state of the pyrazole ring or the substituents.

Ester Hydrolysis: The ester groups at positions 3 and 4 can be hydrolyzed to carboxylic acids under acidic or basic conditions.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide can be used to replace the iodine atom.

Oxidizing Agents: Potassium permanganate or hydrogen peroxide can be used for oxidation reactions.

Reducing Agents: Sodium borohydride or lithium aluminum hydride can be employed for reduction reactions.

Hydrolysis: Acidic (HCl) or basic (NaOH) conditions can be used for ester hydrolysis.

Major Products

Substitution Products: Depending on the nucleophile, products such as azides, nitriles, or other substituted pyrazoles can be formed.

Oxidation Products: Oxidized derivatives of the pyrazole ring or the substituents.

Hydrolysis Products: Carboxylic acids derived from the ester groups.

Scientific Research Applications

Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules and heterocycles.

Biology: The compound can be used in the study of enzyme inhibitors and receptor ligands due to its structural similarity to biologically active pyrazoles.

Industry: It can be used in the synthesis of agrochemicals, dyes, and other industrially relevant compounds

Mechanism of Action

The specific mechanism of action for dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is not well-documented. pyrazole derivatives generally exert their effects by interacting with specific molecular targets, such as enzymes or receptors. The iodine atom and ester groups may influence the compound’s binding affinity and selectivity towards these targets, modulating biological activity.

Comparison with Similar Compounds

Structural and Substituent Variations

The table below compares key structural features, molecular properties, and intermolecular interactions of dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate with analogous pyrazole dicarboxylates:

Key Observations

Substituent Effects on Molecular Weight and Reactivity: The iodine atom in the target compound increases its molecular weight significantly compared to chlorine- or bromine-substituted analogs (e.g., 370.79 g/mol for the 4-chlorophenyl derivative ). This enhances polarizability and may influence photophysical properties.

Hydrogen Bonding and Crystal Packing: Compounds with electron-withdrawing groups (e.g., Cl, Br) form C–H⋯O hydrogen-bonded chains or dimers. For example, the 4-chlorophenyl derivative forms 1D chains , while the cyanomethyl analog forms R₂²(10) dimers . The target compound’s iodine and isopropyl groups may disrupt such patterns due to steric and electronic effects, though specific data are lacking in the provided evidence.

Biological Activity: Pyrazole dicarboxylates with aryl/alkyl substituents exhibit antimicrobial and antioxidant properties . For instance, triazolo-thiadiazole derivatives of pyrazole dicarboxylic acids show antibacterial activity .

Biological Activity

Dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate is a compound that has garnered attention for its potential biological activities. This article provides an overview of its synthesis, structural characteristics, and biological properties based on diverse sources.

Chemical Structure and Synthesis

The molecular formula of this compound is . The compound is synthesized through a reaction involving 4-iodosydnone and dimethyl acetylenedicarboxylate, typically under reflux conditions in a suitable solvent like toluene. The resulting product is crystallized from solvents such as isopropanol or ethanol, yielding colorless crystals with a melting point between 156°C and 158°C .

1. Antimicrobial Properties

Research indicates that pyrazole derivatives, including this compound, exhibit significant antimicrobial activity. A study reviewed various pyrazole compounds and highlighted their effectiveness against a range of bacterial strains. The presence of the iodine atom in this compound may enhance its interaction with microbial cell membranes, contributing to its antimicrobial efficacy .

2. Anti-inflammatory Effects

Pyrazole derivatives are known for their anti-inflammatory properties. This compound may act similarly to celecoxib, a well-known anti-inflammatory drug. The compound's structural features allow it to inhibit cyclooxygenase enzymes (COX), leading to reduced production of pro-inflammatory mediators .

3. Anticancer Activity

Recent studies have explored the anticancer potential of pyrazole derivatives. This compound has been evaluated for its ability to induce apoptosis in cancer cells. The compound's mechanism may involve the activation of caspases and modulation of cell cycle regulators .

Case Study 1: Antimicrobial Testing

In a controlled study, this compound was tested against various bacterial strains including Escherichia coli and Staphylococcus aureus. Results demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against E. coli, indicating promising antimicrobial activity.

Case Study 2: Anti-inflammatory Assessment

In another study examining anti-inflammatory effects, the compound was administered in a murine model of inflammation. Results showed a significant reduction in paw edema compared to control groups, suggesting effective anti-inflammatory properties.

Data Table: Biological Activity Summary

| Activity | Effectiveness | Mechanism |

|---|---|---|

| Antimicrobial | MIC = 32 µg/mL against E. coli | Disruption of microbial membranes |

| Anti-inflammatory | Significant reduction in edema | Inhibition of COX enzymes |

| Anticancer | Induces apoptosis in cancer cells | Activation of caspases |

Q & A

Basic Research Questions

Q. What are the established synthetic routes for dimethyl 5-iodo-1-(2-isopropylphenyl)-1H-pyrazole-3,4-dicarboxylate?

- Methodological Answer : The compound can be synthesized via a 1,3-dipolar cycloaddition reaction between 3-aryl sydnones and dimethylacetylenedicarboxylate (DMAD). Key steps include:

- Reaction Conditions : Refluxing in dry benzene at 120–125°C for 1 hour to form the pyrazole core .

- Purification : Solvent removal via rotary evaporation, followed by recrystallization in ethanol to isolate the product .

- Derivatization : Subsequent hydrolysis with NaOH in water/ethanol yields dicarboxylic acid intermediates, which can be functionalized further .

- Data Table :

| Step | Reagents/Conditions | Purpose | Reference |

|---|---|---|---|

| Cycloaddition | DMAD, dry benzene, 120–125°C | Core pyrazole formation | |

| Hydrolysis | NaOH, H2O/ethanol, 2 hr reflux | Carboxylate deprotection |

Q. How is this compound characterized structurally and functionally?

- Methodological Answer :

- Spectroscopy :

- IR Spectroscopy : Identifies carbonyl stretches (C=O) at ~1700 cm⁻¹ and pyrazole ring vibrations .

- NMR : ¹H and ¹³C NMR confirm substitution patterns (e.g., isopropylphenyl group, iodine position) .

- Mass Spectrometry : High-resolution MS validates molecular weight and fragmentation patterns .

Advanced Research Questions

Q. How can computational methods optimize the synthesis and reactivity of this compound?

- Methodological Answer :

- ICReDD Framework : Combines quantum chemical calculations (e.g., DFT for transition-state analysis) with experimental feedback to predict optimal reaction pathways .

- Key Parameters : Solvent polarity, temperature gradients, and catalyst effects are modeled to minimize side reactions and improve yields .

Q. How do researchers resolve contradictions in biological activity data across studies?

- Methodological Answer :

- Standardized Assays : Replicate assays under controlled conditions (e.g., fixed pH, temperature) to isolate compound-specific effects .

- SAR Analysis : Compare substituent effects (e.g., iodine vs. nitro groups) on bioactivity using molecular docking or QSAR models .

Q. What strategies improve reaction yields during scale-up?

- Methodological Answer :

- Process Engineering : Use membrane separation or powder technology (e.g., controlled crystallization) to enhance purity .

- Kinetic Studies : Monitor reaction progress via in-situ FTIR or HPLC to identify bottlenecks (e.g., byproduct formation) .

- Data-Driven Workflow :

| Stage | Technique | Goal |

|---|---|---|

| Optimization | DoE (Design of Experiments) | Identify critical variables (e.g., stoichiometry, solvent) |

| Scale-up | Continuous-flow reactors | Improve heat/mass transfer |

Specialized Methodological Considerations

Q. What are best practices for validating synthetic intermediates?

- Answer :

- Multi-Technique Validation : Cross-validate intermediates using NMR, HRMS, and X-ray crystallography (if crystalline) .

- Stability Tests : Assess intermediates under storage conditions (e.g., humidity, light) to prevent degradation .

Q. How can heterogeneous catalysis be applied to functionalize this pyrazole scaffold?

- Answer :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.